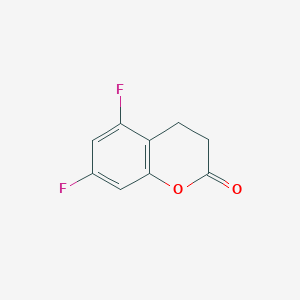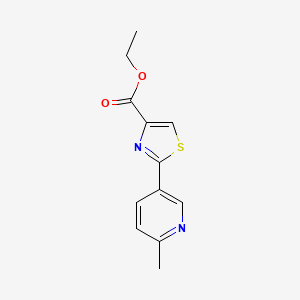
(3,6-Dibromopyridin-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,6-Dibromopyridin-2-yl)methanamine is an organic compound with the molecular formula C6H6Br2N2. It is a derivative of pyridine, where two bromine atoms are substituted at the 3rd and 6th positions, and a methanamine group is attached to the 2nd position of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the bromination of 2-pyridinemethanamine using bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of (3,6-Dibromopyridin-2-yl)methanamine may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(3,6-Dibromopyridin-2-yl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 in combination with TEMPO as an oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding aldehydes or ketones.
Reduction: De-brominated pyridine derivatives.
Substitution: Pyridine derivatives with new functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
(3,6-Dibromopyridin-2-yl)methanamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of (3,6-Dibromopyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, or as a precursor in the synthesis of biologically active molecules . The exact pathways and targets depend on the specific application and the chemical environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Bromopyridin-2-yl)methanamine: A similar compound with only one bromine atom at the 6th position.
(6-Methoxypyridin-2-yl)methanamine: A compound with a methoxy group instead of bromine.
(2,6-Dibromopyridin-4-yl)methanamine: A compound with bromine atoms at the 2nd and 6th positions.
Uniqueness
(3,6-Dibromopyridin-2-yl)methanamine is unique due to the specific positioning of the bromine atoms and the methanamine group, which can influence its reactivity and interactions with other molecules. This unique structure allows for specific applications in synthesis and research that may not be achievable with other similar compounds .
Eigenschaften
Molekularformel |
C6H6Br2N2 |
|---|---|
Molekulargewicht |
265.93 g/mol |
IUPAC-Name |
(3,6-dibromopyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6Br2N2/c7-4-1-2-6(8)10-5(4)3-9/h1-2H,3,9H2 |
InChI-Schlüssel |
CGFUZHXQZAVOCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1Br)CN)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


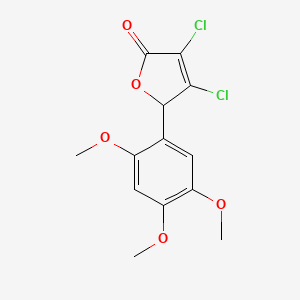




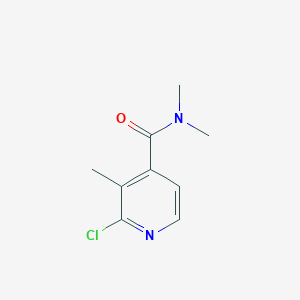
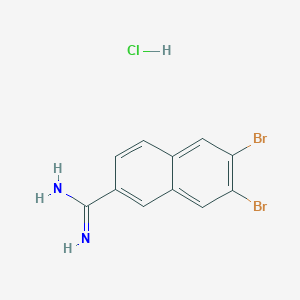
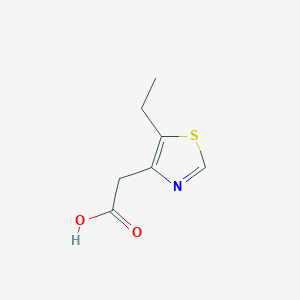
![3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide](/img/structure/B13677693.png)

![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13677706.png)
